molecular formula C8H14O2 B153249 Ethyl 2,2-dimethylbut-3-enoate CAS No. 58544-20-0

Ethyl 2,2-dimethylbut-3-enoate

Cat. No.: B153249
CAS No.: 58544-20-0
M. Wt: 142.2 g/mol
InChI Key: QXPBUEMBEQQXKU-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethylbut-3-enoate is an organic compound with the molecular formula C8H14O2. It is an ester derived from 2,2-dimethylbut-3-enoic acid and ethanol. This compound is characterized by its clear, colorless liquid form and is known for its fruity odor. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2-dimethylbut-3-enoate can be synthesized through the esterification of 2,2-dimethylbut-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this ester can yield alcohols.

    Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 2,2-dimethylbut-3-enoic acid or 2,2-dimethylbutan-3-one.

    Reduction: 2,2-dimethylbut-3-en-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-dimethylbut-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It can be used in studies involving ester hydrolysis and enzyme activity.

    Medicine: Research into its potential as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its fruity odor.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethylbut-3-enoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations depending on the reagents and conditions used. The molecular targets include the ester bond, which can be cleaved or modified through different pathways.

Comparison with Similar Compounds

  • Ethyl 2,3-dimethylbut-2-enoate
  • Ethyl but-2-enoate
  • Ethyl 2-methylbut-2-enoate

Comparison: Ethyl 2,2-dimethylbut-3-enoate is unique due to the presence of two methyl groups at the 2-position, which provides steric hindrance and affects its reactivity compared to similar esters. This structural feature can influence its behavior in chemical reactions, making it distinct in terms of its reactivity and applications.

Properties

IUPAC Name

ethyl 2,2-dimethylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-8(3,4)7(9)10-6-2/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPBUEMBEQQXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322785
Record name ethyl 2,2-dimethylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58544-20-0
Record name 58544-20-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2,2-dimethylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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